molecular formula C11H19NO2 B14154906 Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate CAS No. 88996-21-8

Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate

Cat. No.: B14154906
CAS No.: 88996-21-8
M. Wt: 197.27 g/mol
InChI Key: XOJUOQIRKQODSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H19NO2 This compound is characterized by a cyclohexane ring substituted with an ethyl ester, an amino group, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form ethyl cyclohexanone-1-carboxylate. This intermediate is then subjected to a series of reactions, including amination and vinylation, to introduce the amino and ethenyl groups, respectively .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced ethyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and an ethenyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88996-21-8

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-3-8-5-6-9(7-10(8)12)11(13)14-4-2/h3,8-10H,1,4-7,12H2,2H3

InChI Key

XOJUOQIRKQODSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.